molecular formula C6H5BrN2O2 B8053194 6-Amino-2-bromonicotinic acid

6-Amino-2-bromonicotinic acid

Cat. No.: B8053194
M. Wt: 217.02 g/mol
InChI Key: HICQYDIVHYHIHD-UHFFFAOYSA-N
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Description

6-Amino-2-bromonicotinic acid is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6th position is replaced by an amino group and the hydrogen atom at the 2nd position is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromonicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of an amino group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, thionyl chloride, iron powder.

    Amination: Ammonia or amine sources.

    Coupling Reactions: Palladium catalysts, boron reagents.

Major Products Formed

    Substitution Products: Hydroxyl or alkyl derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

6-Amino-2-bromonicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-2-bromonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-bromonicotinic acid is unique due to the presence of both an amino group and a bromine atom on the nicotinic acid scaffold. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to participate in multiple types of reactions, such as substitution, oxidation, reduction, and coupling, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-amino-2-bromopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICQYDIVHYHIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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